molecular formula C20H15NO2S B14712275 n-Phenyl-2-(phenylethynyl)benzenesulfonamide CAS No. 18963-39-8

n-Phenyl-2-(phenylethynyl)benzenesulfonamide

Cat. No.: B14712275
CAS No.: 18963-39-8
M. Wt: 333.4 g/mol
InChI Key: FVTQIRKCWGXXGI-UHFFFAOYSA-N
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Description

n-Phenyl-2-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-2-(phenylethynyl)benzenesulfonamide typically involves the reaction of 2-iodobenzenesulfonamide with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize byproducts, ensuring a high-purity final product .

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-2-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO, microwave assistance.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: N-sulfonyl-2-aryloxoacetamides.

    Reduction: Corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Varied products based on the nucleophile introduced.

Mechanism of Action

The mechanism of action of n-Phenyl-2-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with a single benzene ring attached to the sulfonamide group.

    N-Phenylbenzenesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.

    2-Phenylethynylbenzenesulfonamide: Similar structure but without the N-phenyl substitution.

Uniqueness

n-Phenyl-2-(phenylethynyl)benzenesulfonamide is unique due to the presence of both the phenylethynyl and N-phenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

18963-39-8

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-phenyl-2-(2-phenylethynyl)benzenesulfonamide

InChI

InChI=1S/C20H15NO2S/c22-24(23,21-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14,21H

InChI Key

FVTQIRKCWGXXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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